6-amino-4-methylpyridin-2(1H)-one
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a myriad of natural products, pharmaceuticals, and functional materials.
The compound 6-amino-4-methylpyridin-2(1H)-one belongs to the pyridinone class of heterocycles. Pyridinones are six-membered aromatic rings containing a nitrogen atom and a ketone group. frontiersin.orgresearchgate.net They exist in two isomeric forms, 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.orgresearchgate.net The title compound is a derivative of the 2-pyridone structure.
The presence of both an amino group and a methyl group on the pyridinone ring gives this compound a distinct chemical personality. These functional groups provide sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The pyridinone ring itself possesses unique physicochemical properties, including weak alkalinity and the ability to act as both a hydrogen bond donor and acceptor. researchgate.net This dual hydrogen-bonding capability is a key feature that influences its interactions with biological targets. frontiersin.orgresearchgate.net
Significance of Pyridinone Scaffolds in Contemporary Academic Research
Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry and drug discovery. frontiersin.orgresearchgate.nettandfonline.com This term is used to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, thus exhibiting a broad range of biological activities. The versatility of the pyridinone core has led to its incorporation into a multitude of research programs aimed at developing new therapeutic agents. tandfonline.comnih.gov
The significance of pyridinone scaffolds is underscored by their presence in numerous compounds with diverse pharmacological properties, including:
Anticancer activity: Pyridinone derivatives have shown potent antiproliferative effects against various human tumor cell lines by targeting key enzymes and proteins involved in cancer progression, such as protein tyrosine kinases and histone deacetylases. frontiersin.org
Antiviral activity: Certain pyridinone-containing molecules have demonstrated significant efficacy against viruses, including HIV, by inhibiting viral enzymes like reverse transcriptase. frontiersin.orgresearchgate.net
Antimicrobial and antibacterial properties: This class of compounds has been investigated for its potential to combat bacterial infections. researchgate.nettandfonline.com
Anti-inflammatory and neuroprotective effects: The ability of pyridinones to modulate critical signaling pathways has led to the exploration of their anti-inflammatory and neuroprotective potential. frontiersin.orgtandfonline.comnih.gov
Cardiovascular applications: Some pyridinone derivatives have been studied for their cardiotonic effects. frontiersin.org
The pyridinone scaffold can act as a bioisostere for other chemical groups like amides and phenyl rings, allowing chemists to fine-tune the properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. researchgate.net This adaptability makes the pyridinone ring a valuable building block in the design of new drugs with improved pharmacokinetic profiles. tandfonline.com
Overview of Research Trajectories for this compound and Related Analogues
Research involving this compound and its analogues has followed several promising trajectories, primarily focused on leveraging the inherent biological potential of the pyridinone core.
One significant area of investigation is the synthesis of novel derivatives for applications in medicinal chemistry. For instance, analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govnih.gov The strategic placement of substituents on the pyridine (B92270) ring has been shown to influence the potency and selectivity of these inhibitors. nih.gov
Furthermore, the core structure of this compound serves as a starting point for the creation of more complex heterocyclic systems. For example, it has been used in the synthesis of 6-azaindoles, which are important building blocks in medicinal chemistry. chemrxiv.orgrsc.org The reactivity of the amino and methyl groups allows for cyclization reactions to form fused ring systems with unique properties.
The development of fluorescent probes is another active research area. Pyridinone derivatives, including those related to this compound, have been used to construct fluorescent molecules for biological imaging and sensing applications. nih.gov
The table below provides a summary of the key research areas and findings related to this compound and its analogues.
| Research Area | Key Findings and Applications |
| Medicinal Chemistry | Synthesis of iNOS inhibitors for potential anti-inflammatory therapies. nih.govnih.gov |
| Development of potent and selective EZH2 inhibitors for cancer treatment. acs.org | |
| Investigation as PCSK9 inhibitors for managing cholesterol levels. unipd.it | |
| Synthetic Chemistry | Use as a precursor for the synthesis of 6-azaindoles and other fused heterocyclic systems. chemrxiv.orgrsc.org |
| Materials Science | Development of fluorescent probes for biological imaging. nih.gov |
| Coordination Chemistry | Formation of metal complexes with interesting structural and photoresponsive properties. acs.org |
Structure
2D Structure
Properties
IUPAC Name |
6-amino-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLXRRNYHEJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427680 | |
| Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51564-93-3 | |
| Record name | 6-Amino-4-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-4-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 6 Amino 4 Methylpyridin 2 1h One
Established Synthetic Routes for 6-amino-4-methylpyridin-2(1H)-one and its Derivatives
The construction of the this compound core and its analogues can be achieved through several established synthetic routes. These methods often involve the strategic combination of readily available starting materials to build the heterocyclic framework.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. organic-chemistry.org The synthesis of polysubstituted 4-aminopyridines has been achieved through a domino reaction involving α-azidovinylketones, aldehydes, and methylamine (B109427) derivatives. rsc.org This method provides a facile route to a variety of these compounds under mild conditions. rsc.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also valuable for creating peptidomimetic compounds, highlighting the versatility of MCRs in generating diverse molecular libraries. organic-chemistry.org
A notable example involves a three-component reaction for the synthesis of β-acylamino ketones from an aldehyde, ketone, and nitrile, catalyzed by trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This one-pot tandem process proceeds through a sequential aldol (B89426) reaction followed by a Ritter reaction, characterized by mild conditions and high atom economy. organic-chemistry.org
| Reaction Type | Components | Key Features |
| Domino Reaction | α-azidovinylketones, aldehydes, methylamine derivatives | Mild conditions, good yields |
| Isocyanide-based MCRs | Isocyanides, etc. | Synthesis of peptidomimetics |
| TfOH-catalyzed three-component reaction | Aldehyde, ketone, nitrile | Mild conditions, high atom economy |
Condensation reactions are a cornerstone for the synthesis of pyridinone derivatives. A common strategy involves the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide to yield 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net This intermediate can then be further transformed into the desired amino-substituted pyridinone. researchgate.net
Another approach utilizes 4-hydroxy-6-methylpyridin-2(1H)-one, which can undergo a coupling reaction with triethyl orthoformate and an amine, such as aniline, to form a 3-[(phenylamino)methylene] derivative. nih.gov This method has been extended to other primary amines like benzylamine. nih.gov Furthermore, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as a key precursor for condensation with various secondary amines to produce exocyclic enamines. nih.gov
The condensation of 6-amino-2-hydroxypyridine with p-acetamidobenzenesulphonyl chloride is another documented synthetic route. rsc.org These condensation strategies offer a versatile platform for introducing a wide range of substituents onto the pyridinone core.
| Starting Material | Reagents | Product Type |
| 2-Cyanoacetamide, Benzylideneacetone | Potassium tert-butoxide | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one |
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Triethyl orthoformate, Aniline | 3-[(Phenylamino)methylene] derivative |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | Secondary amines | Exocyclic enamines |
| 6-Amino-2-hydroxypyridine | p-Acetamidobenzenesulphonyl chloride | Sulphonamide derivative |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.eduumich.edu This technique has been successfully applied to the one-pot synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives. umich.edu This synthesis is achieved through the condensation of 2,6-diaminopyrimidin-4-one, an aldehyde, and an acyclic 1,3-dicarbonyl compound under microwave irradiation without a catalyst. umich.edu
The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature. psu.edu Enhanced Microwave Synthesis (EMS), which involves simultaneous cooling while irradiating, allows for the application of higher microwave power, resulting in cleaner reactions and improved yields. psu.edu This method has been employed in the synthesis of various heterocyclic compounds, demonstrating its broad applicability. psu.eduacs.orgmdpi.com For instance, the intramolecular cyclocondensation of 2-aminoacid-derived enamine-type Schiff bases to form pyrrole (B145914) derivatives is significantly more efficient under microwave irradiation. mdpi.com
| Reaction | Starting Materials | Key Advantages |
| Synthesis of dihydropyrido[2,3-d]pyrimidinone derivatives | 2,6-Diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compound | Catalyst-free, high yield, short reaction time |
| General Heterocycle Synthesis | Various precursors | Rapid heating, cleaner reactions, improved yields |
| Pyrrole Synthesis | 2-Aminoacid-derived enamine-type Schiff bases | Increased efficiency and reaction rate |
Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound
The successful synthesis of this compound relies heavily on the preparation of key precursors and the understanding of the transformations of intermediate compounds.
The synthesis of this compound and its derivatives often begins with the preparation of functionalized pyridine (B92270) or pyrimidine (B1678525) precursors. For instance, 2-chloro-5-methyl-4-pyridinamine is a crucial intermediate that can be produced by the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst. google.comgoogle.com This precursor can then be converted to 4-amino-5-methyl-2(1H)-pyridone. google.comgoogle.com
Another important precursor, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, is synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov The process involves a reaction with triethyl orthoformate and aniline, followed by hydrolysis of the resulting enamine intermediate. nih.gov
| Precursor | Starting Material | Key Reagents |
| 2-Chloro-5-methyl-4-pyridinamine | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Platinum catalyst, Hydrogen |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-6-methylpyridin-2(1H)-one | Triethyl orthoformate, Aniline, K2CO3 (aq) |
Understanding the reactivity of intermediate compounds is crucial for controlling the outcome of the synthesis. In the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one is formed as an intermediate, which is then hydrolyzed to the corresponding carboxamide. researchgate.net A subsequent Hofmann reaction on this carboxamide leads to the desired 3-amino product. researchgate.net
In some synthetic pathways, trifluoroacylated pyridinium (B92312) salts are formed as key intermediates. chemrxiv.org The formation of these salts activates the methyl group for subsequent cyclization reactions. chemrxiv.org The reactivity of these intermediates can be influenced by the substituents on the pyridine ring, with α-substituted pyridines sometimes failing to undergo cyclization and instead forming stable N-trifluoroacylated derivatives. chemrxiv.org
| Intermediate | Precursor | Transformation | Subsequent Product |
| 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | 2-Cyanoacetamide, Benzylideneacetone | Acidic hydrolysis | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide |
| 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | Hofmann reaction | 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one |
| Trifluoroacylated pyridinium salt | 3-Amino-4-methylpyridine, Trifluoroacetic anhydride (B1165640) | Methyl group activation | 6-Azaindole (B1212597) derivatives |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis of this compound is paramount for optimizing reaction conditions and improving yields. Key mechanistic pathways include nucleophilic substitution, cyclization, and rearrangement reactions, often facilitated by catalysis.
Nucleophilic Substitution Mechanisms
Nucleophilic substitution is a fundamental process in the synthesis of pyridinone derivatives. In the context of forming this compound, a common approach involves the displacement of a leaving group on the pyridine ring by an amino group.
The reaction mechanism typically follows a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile, in this case, an amine or ammonia (B1221849), attacks the electrophilic carbon atom bearing the leaving group. The rate of this reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the solvent used. For instance, the carbon-halogen bond strength is a critical factor, with weaker bonds leading to faster reaction rates. youtube.com A more polar bond does not necessarily translate to a faster reaction; rather, the bond's susceptibility to cleavage is the determining factor. youtube.com
A general representation of this mechanism involves the attack of a nucleophile (e.g., an amine) on a substituted pyridine precursor. The electron pair from the nucleophile forms a new bond with the carbon atom, while the bond to the leaving group breaks, with the leaving group departing with the electron pair.
Table 1: Factors Influencing Nucleophilic Substitution in Pyridinone Synthesis
| Factor | Description | Impact on Reaction |
| Nucleophile Strength | The ability of the nucleophile to donate its electron pair. | Stronger nucleophiles generally lead to faster reaction rates. |
| Leaving Group Ability | The stability of the group that is displaced. | Good leaving groups are weak bases and can stabilize the negative charge, thus increasing the reaction rate. |
| Solvent Polarity | The ability of the solvent to solvate the reactants and transition state. | Polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, increasing its reactivity. |
| Steric Hindrance | The spatial arrangement of atoms near the reaction center. | Increased steric hindrance can slow down or prevent the nucleophilic attack. |
Cyclization and Rearrangement Pathways
Cyclization reactions are central to the formation of the pyridinone ring itself. One notable method involves the [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.org This process can be initiated by electrophilic reagents like trifluoroacetic anhydride (TFAA). chemrxiv.org
The proposed mechanism for this transformation involves the initial N-trifluoroacetylation of the aminopyridine. chemrxiv.org This is followed by the activation of the methyl group, likely through the formation of a pyridinium salt. chemrxiv.org The activated methyl group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group, leading to the formation of the new ring. This intramolecular cyclization is a key step in constructing the 6-azaindole system, a related heterocyclic structure. chemrxiv.org
Rearrangement reactions can also play a role in the synthesis of substituted pyridinones. For example, the Hofmann reaction of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide in the presence of sodium hypobromite (B1234621) leads to the formation of 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one, a derivative of the target compound. researchgate.net This reaction involves the rearrangement of an intermediate nitrene.
Table 2: Key Cyclization and Rearrangement Reactions
| Reaction Type | Reagents/Conditions | Key Intermediate | Product Type |
| [4+1] Cyclization | 3-amino-4-methylpyridine, TFAA chemrxiv.org | Trifluoroacylated pyridinium salt chemrxiv.org | 6-azaindole derivative chemrxiv.org |
| Hofmann Rearrangement | Carboxamide, Sodium hypobromite researchgate.net | Nitrene | Aminopyridinone researchgate.net |
Role of Catalysis in Reaction Efficiency and Selectivity
Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound and its analogs. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher yields.
For instance, in the synthesis of 4-amino-5-methylpyridone, the use of an ammonium (B1175870) bromide salt as a catalyst in the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave has been reported. google.com This catalytic approach is particularly advantageous for large-scale industrial processes.
Furthermore, palladium catalysts on carbon are employed in debenzylation steps, which are often necessary to deprotect functional groups during a multi-step synthesis. google.com However, the economic and practical feasibility of such catalytic steps on a large scale requires careful consideration of catalyst loading and recovery. google.com
In some cases, the reaction conditions themselves can be optimized to avoid the need for external catalysts. For example, a one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride has been developed, highlighting a regioselective and scalable process that does not require a catalyst. chemrxiv.org
Table 3: Catalysts in Pyridinone Synthesis
| Catalyst | Reaction Type | Function |
| Ammonium bromide salt | Amination google.com | Facilitates the reaction of a hydroxypyridinone with ammonia. google.com |
| Palladium on carbon | Debenzylation google.com | Cleavage of benzyl (B1604629) protecting groups. google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-amino-4-methylpyridin-2(1H)-one, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present.
The spectrum typically shows a signal for the methyl group (CH₃) protons, which appears as a singlet due to the absence of adjacent protons. The protons on the pyridinone ring also give rise to characteristic signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The amino group (NH₂) protons and the amide proton (NH) of the pyridinone ring often appear as broad singlets, and their chemical shifts can be solvent-dependent.
A representative ¹H NMR data set for this compound is summarized in the interactive table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.0-2.2 | Singlet |
| H-3 | ~5.7-5.9 | Singlet |
| H-5 | ~5.8-6.0 | Singlet |
| NH₂ | ~6.0-6.5 | Broad Singlet |
| NH | ~10.5-11.5 | Broad Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the number and types of carbon atoms (e.g., methyl, methine, quaternary carbons) within the molecule.
The ¹³C NMR spectrum will show signals for the methyl carbon, the carbons of the pyridinone ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon is typically found at the downfield end of the spectrum.
An illustrative ¹³C NMR data set for this compound is provided in the interactive table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | ~18-20 |
| C-3 | ~95-100 |
| C-5 | ~98-102 |
| C-4 | ~145-150 |
| C-6 | ~155-160 |
| C-2 (C=O) | ~165-170 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons in a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY experiment would help to confirm the assignments of the ring protons by showing their spatial relationships. While the ¹H NMR spectrum may show singlets for the ring protons due to a lack of direct J-coupling, other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This provides a comprehensive picture of the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various bonds present. The N-H stretching vibrations of the amino group and the amide in the pyridinone ring are typically observed as broad bands in the high-frequency region of the spectrum. The C=O stretching vibration of the amide group gives rise to a strong, sharp absorption band. The C-H stretching and bending vibrations of the methyl group and the aromatic ring also appear at their characteristic frequencies.
A summary of key FTIR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | ~3100-3400 |
| C-H (Methyl & Ring) | Stretching | ~2900-3100 |
| C=O (Amide) | Stretching | ~1640-1680 |
| C=C & C=N (Ring) | Stretching | ~1550-1620 |
| N-H (Amine & Amide) | Bending | ~1500-1600 |
| C-H (Methyl & Ring) | Bending | ~1350-1450 |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would provide additional information about the vibrations of the pyridinone ring and the methyl group. The symmetric vibrations of non-polar bonds often produce strong Raman signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
A critical analysis of the electronic structure of a molecule through UV-Vis spectroscopy relies on the measurement of its absorption of ultraviolet and visible light. This reveals the energy required to promote electrons to higher energy orbitals. Key data points, including the wavelength of maximum absorbance (λmax), molar absorptivity (ε), and the influence of solvent polarity on these parameters, are essential for a meaningful discussion. Currently, no published UV-Vis absorption spectra or corresponding data for this compound are available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and elucidating its structure by analyzing how it fragments. An analysis requires an experimental mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This data allows for the proposal of logical fragmentation pathways. For this compound, no such experimental mass spectra have been published, making a detailed discussion of its fragmentation patterns impossible.
Single Crystal X-ray Diffraction Analysis
Crystal Structure Determination and Crystallographic Parameters
A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, yields no entry for this compound. This indicates that its crystal structure has not been determined and/or publicly deposited. As a result, fundamental crystallographic parameters are unknown.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not anayzed |
| Space Group | Not anayzed |
| a (Å) | Not anayzed |
| b (Å) | Not anayzed |
| c (Å) | Not anayzed |
| α (°) | Not anayzed |
| β (°) | Not anayzed |
| γ (°) | Not anayzed |
| Volume (ų) | Not anayzed |
| Z (molecules/unit cell) | Not anayzed |
| Calculated Density (g/cm³) | Not anayzed |
Data unavailable in published literature.
Analysis of Molecular Conformation and Geometry
Without crystallographic data, any description of the precise solid-state conformation, including bond lengths and angles of the pyridinone ring and its substituents, would be purely theoretical.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is dictated by non-covalent interactions. The amino and amide functionalities of this compound suggest a high potential for forming extensive hydrogen-bonding networks, which are critical to its solid-state structure. However, without experimental crystal structure data, a definitive analysis of these interactions and any other potential packing motifs like π-π stacking remains speculative.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is widely used for its favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function.
Geometry Optimization and Energetic Stability
Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. This process provides crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The energetic stability of different isomers or tautomers, such as the potential tautomerism between the pyridinone and hydroxypyridine forms, can be compared by calculating their total electronic energies.
While specific geometry optimization data for 6-amino-4-methylpyridin-2(1H)-one is not available in the reviewed literature, studies on related structures like 2-amino-6-methylpyridinium hydrogen glutarate have been performed using DFT at the B3LYP/6-31G(d,p) level to determine its optimized geometry and intermolecular interactions. researchgate.net Similarly, crystallographic studies on related compounds like 4-hydroxy-6-methylpyridin-2(1H)-one provide experimental data on molecular geometry, which can serve as a benchmark for computational results. researchgate.netnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Mulliken Populations)
Electronic structure analysis delves into the distribution of electrons within a molecule. Key aspects of this analysis include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. wikipedia.orgossila.com For the related compound 2-amino-6-methylpyridinium hydrogen glutarate, DFT calculations determined the HOMO-LUMO energy gap to be 5.153 eV, which suggests significant stability. researchgate.net
Mulliken Population Analysis: This method provides an estimation of the partial atomic charges on each atom in a molecule. By partitioning the total electron density among the atoms, it helps to identify which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions like hydrogen bonding.
Table 1: Illustrative Frontier Orbital Data for a Related Compound
| Compound | Computational Method | HOMO Energy | LUMO Energy | Energy Gap (eV) |
| 2-amino-6-methylpyridinium hydrogen glutarate researchgate.net | DFT B3LYP/6-31G(d,p) | N/A | N/A | 5.153 |
Note: Specific HOMO and LUMO energy values were not provided in the source, only the energy gap.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of a molecule. By analyzing the computed spectrum, each vibrational mode (e.g., stretching, bending) can be assigned to a specific functional group, aiding in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. DFT can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. Comparing calculated shifts with experimental data can confirm structural assignments. For instance, the ¹H NMR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one has been reported experimentally, showing signals for the NH, OH, ring protons, and methyl group. researchgate.net
Ab Initio Methods for Molecular Property Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For example, a study on 2-aminopyrimidine (B69317) and its derivatives utilized both MP2 and DFT methods to calculate optimum molecular geometries and interaction energies in dimers. chemsynthesis.com These methods could be applied to this compound to provide a high-accuracy benchmark for its structure and properties.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule behaves in different environments (e.g., in solution) and how its conformation changes. This is particularly useful for flexible molecules, allowing for the exploration of different conformational states and the energetic barriers between them. For a molecule like this compound, MD simulations could be used to study its flexibility, its interactions with solvent molecules, and its potential binding modes with biological targets.
Quantum Chemical Studies on Reactivity and Reaction Pathways
Quantum chemical methods are instrumental in exploring the reactivity of a molecule and the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy point along a reaction coordinate—and calculate the activation energy required for a reaction to occur. This information is key to understanding reaction kinetics and predicting the most likely reaction products. For 2-pyridone derivatives, quantum chemical studies can elucidate reaction mechanisms, such as proton transfer events, which are crucial for their biological function and chemical synthesis. researchgate.net
Molecular Docking Studies for Intermolecular Interaction Prediction
Computational molecular docking studies are pivotal in predicting the intermolecular interactions between a ligand, such as this compound, and a biological target, typically a protein. These in silico methods provide valuable insights into the binding orientation, affinity, and the specific forces that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective molecules.
Research into derivatives of the this compound scaffold has utilized molecular docking to elucidate their mechanism of action against various protein targets. For instance, studies on methylated and halogenated analogs of the broader aminopyridine/aminopyrimidine class have identified these compounds as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.gov Covalent docking simulations have been instrumental in understanding the structure-activity relationships (SAR) within this series of compounds. nih.gov
Detailed computational analyses have revealed the critical role of specific substitutions on the pyridinone core in modulating binding affinity. For example, the introduction of methyl groups to the pyridine (B92270) ring of parent compounds was found to be detrimental to their inhibitory activity against FGFR4. nih.gov Docking studies indicated that this loss of activity could be attributed to the steric hindrance imposed by the methyl groups, which prevents the formation of crucial hydrogen bonds between the pyridine nitrogen and the anilino NH group with key amino acid residues in the FGFR4 binding pocket, such as Alanine 553 (Ala553). nih.gov Conversely, the strategic placement of smaller substituents, like fluorine, on associated phenyl rings can lead to a more favorable conformation for strong binding interactions within the active site. nih.gov
The following table summarizes the predicted intermolecular interactions for derivatives of the aminopyridinone core with the FGFR4 active site, as determined by molecular docking studies.
| Interacting Residue | Interaction Type | Role of the Aminopyridinone Scaffold |
| Ala553 | Hydrogen Bond | The pyridine nitrogen and anilino NH can act as hydrogen bond donors/acceptors. |
Furthermore, computational studies on related 2-amino-4-methylpyridine (B118599) analogs have suggested their potential as inhibitors for inducible nitric oxide synthase (iNOS). nih.gov These calculations have highlighted that the 6-position of the pyridine ring is a tolerant site for the introduction of various substituents, a key consideration for the design of novel inhibitors. nih.gov While direct docking data for the parent this compound with iNOS is not extensively detailed in the available literature, the principles of intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups and potential π-stacking from the aromatic ring, are expected to govern its binding.
The insights gained from these molecular docking studies on closely related derivatives underscore the importance of the aminopyridinone core as a scaffold. The amino group, the lactam carbonyl, and the pyridine ring nitrogen are key pharmacophoric features that can engage in a variety of intermolecular interactions, including hydrogen bonds and electrostatic interactions, with the amino acid residues of a target protein.
Chemical Reactivity and Derivatization Strategies
Reactions of the Amino Group
The exocyclic amino group at the C6 position is a primary site for nucleophilic reactions, enabling straightforward derivatization through acylation, alkylation, and condensation pathways.
The amino group of pyridinone compounds readily undergoes acylation when treated with acyl halides or anhydrides. For instance, related amino-pyridinone structures have been successfully acylated using reagents like chloroacetyl chloride. researchgate.net This reaction typically proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. Similarly, sulfonylation, a specific type of acylation, can be achieved. The condensation of 6-amino-2-hydroxypyridine with p-acetamidobenzenesulphonyl chloride is a documented example of this transformation on a similar scaffold.
Alkylation of the amino group is also a feasible derivatization strategy. However, in heterocyclic systems like pyridinones, direct alkylation with alkyl halides can sometimes lead to a mixture of products, including N-alkylation at the exocyclic amino group, N-alkylation at the ring nitrogen, and O-alkylation of the pyridinone carbonyl. nih.gov The reaction conditions and the nature of the alkylating agent can influence the chemoselectivity of the process.
Table 1: Examples of Acylation and Alkylation Reactions on Amino-Pyridinone Scaffolds
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acyl Halides (e.g., Chloroacetyl chloride) | N-Acylated Pyridinone | researchgate.net |
| Sulfonylation | Sulfonyl Chlorides (e.g., p-acetamidobenzenesulphonyl chloride) | N-Sulfonylated Pyridinone | |
| Alkylation | Alkyl Halides | N-Alkylated Pyridinone | nih.gov |
The primary amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For example, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a structurally related compound, reacts with benzaldehyde to yield the corresponding azomethine (Schiff base). researchgate.net
This reactivity is a fundamental transformation for primary amines. thermofisher.com The resulting imines are valuable synthetic intermediates that can be further modified, for instance, through reduction to form stable secondary amines. The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes followed by reduction with sodium borohydride has been used to successfully synthesize 3-(arylmethyl) derivatives. researchgate.net
Table 2: Condensation of Amino-Pyridinones with Carbonyls
| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | Key Transformation | Reference |
| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Benzaldehyde | Azomethine (Schiff Base) | C=N bond formation | researchgate.net |
| 3-amino-6-methyl-4-phenylpyridin-2(1H)-one | Aromatic Aldehydes | 3-(Arylmethyl)amino derivative | Imine formation followed by reduction | researchgate.net |
Reactions of the Pyridinone Ring
The pyridinone ring possesses a unique electronic character, influenced by the electron-donating amino and methyl groups and the conjugated carbonyl system. This allows for reactions involving both electrophilic and nucleophilic species.
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of electron-rich aromatic systems. masterorganicchemistry.com The 6-amino-4-methylpyridin-2(1H)-one ring is substituted with two activating groups: a strong electron-donating amino group and a weak electron-donating methyl group. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.
Based on the directing effects of these substituents, electrophilic attack would be predicted to occur at the C3 and C5 positions, which are ortho and para to the powerful amino activating group. While specific examples of EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not extensively detailed in the provided literature, the electronic properties of the molecule strongly suggest its potential to undergo such transformations under appropriate conditions. The outcome would be the introduction of an electrophile onto the pyridinone core, further diversifying the molecular structure.
While the electron-rich nature of the ring generally disfavors nucleophilic attack, such reactions become possible under specific circumstances. Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (such as a halide) and/or strong electron-withdrawing groups to activate the ring. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that a chloro group at the 4-position is readily displaced by various nucleophiles. mdpi.com Therefore, if this compound were first converted to a derivative containing a suitable leaving group (e.g., at the C3 or C5 position), it could serve as a substrate for nucleophilic substitution reactions.
Furthermore, highly electron-deficient heteroaromatic systems, often termed "superelectrophilic," can undergo nucleophilic addition with weak nucleophiles. nih.gov While this compound itself is not superelectrophilic, derivatization to introduce potent electron-withdrawing groups could render the pyridinone ring susceptible to nucleophilic addition. Another related transformation involves the replacement of a hydroxy group on the pyridinone ring by an amine, which has been demonstrated on 4-hydroxy-6-methyl-2-pyrone under microwave irradiation. mdpi.com
Modification at the Methyl Group
The methyl group at the C4 position is generally unreactive. However, its reactivity can be unlocked by transformations involving the pyridinone ring itself. A notable strategy involves the activation of the methyl group through the formation of a pyridinium (B92312) salt.
Research has shown that 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization reaction. chemrxiv.orgdigitellinc.com In this process, the pyridine (B92270) nitrogen is first acylated (e.g., with trifluoroacetic anhydride), forming a highly electrophilic 1-acylpyridinium salt. digitellinc.com This intermediate significantly increases the acidity of the protons on the 4-methyl group. In the presence of a base, a proton can be abstracted to form a C-nucleophilic methylidene species. chemrxiv.org This transient intermediate can then react with another electrophile, leading to the construction of a new fused ring system. This mechanism demonstrates an effective, albeit indirect, method for the functionalization of the otherwise inert methyl group, showcasing its potential as a handle for complex molecular construction. chemrxiv.org
Cyclization Reactions involving this compound as a Building Block
The presence of a nucleophilic amino group positioned ortho to a ring nitrogen atom makes this compound an excellent precursor for annulation reactions, leading to the formation of fused heterocyclic structures. This reactivity pattern is analogous to that of other 6-aminopyrimidine derivatives, which are widely used in the synthesis of bicyclic systems. researchgate.net
Formation of Fused Heterocyclic Systems
The synthesis of fused nitrogen-containing heterocycles from this compound typically involves its reaction as a binucleophile with various carbon synthons, particularly 1,3-dielectrophiles. This approach allows for the construction of a new six-membered ring fused to the original pyridinone core, most commonly leading to the pyrido[2,3-d]pyrimidine scaffold.
One of the most established methods for this transformation is the reaction with α,β-unsaturated carbonyl compounds. This reaction proceeds via an initial Michael addition of the exocyclic amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the fused product.
Another key strategy involves the use of dimethylformamide-dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon electrophile, reacting with the primary amino group to form a reactive N,N-dimethylaminomethyleneamino intermediate. This intermediate can then undergo cyclization with a variety of nucleophilic reagents. For instance, reaction with compounds containing an active methylene group, such as malononitrile, leads to the formation of a fused, substituted pyridine ring. researchgate.net Similarly, treatment of the intermediate with hydrazine can afford fused pyrazole rings, demonstrating the versatility of this approach. researchgate.net The reactivity of 6-aminopyridine-2(1H)-thiones, the sulfur analogs of the title compound, with DMF-DMA to build fused pyrazolo[3,4-b]pyridine and pyridopyrazolopyrimidine systems has been well-documented, indicating a similar reaction pathway for the oxo-derivative. researchgate.net
The table below summarizes key cyclization reactions for forming fused heterocyclic systems from precursors analogous to this compound.
| Reagent(s) | Resulting Fused System | Reaction Type |
| α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidine | Michael Addition / Cyclocondensation |
| β-Dicarbonyl Compounds | Pyrido[2,3-d]pyrimidine | Condensation / Cyclization |
| Dimethylformamide-dimethyl acetal (DMF-DMA), then Malononitrile | Pyrido[2,3-d]pyrimidine | Amidine formation / Cyclocondensation |
| Dimethylformamide-dimethyl acetal (DMF-DMA), then Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Amidine formation / Cyclocondensation |
Construction of Polycyclic Scaffolds
The construction of polycyclic scaffolds from this compound extends from the initial formation of fused bicyclic systems. The resulting pyrido[2,3-d]pyrimidines serve as advanced intermediates that can undergo further annulation reactions to build tricyclic and higher-order polycyclic structures.
The functional groups on the newly formed ring of the pyrido[2,3-d]pyrimidine core provide handles for subsequent cyclizations. For example, a substituent on the fused pyrimidine (B1678525) ring can be elaborated into a new ring system. Intramolecular cyclization strategies are particularly effective in this context. If a derivative of the initial fused product contains a suitably positioned chain with reactive functional groups, an intramolecular reaction can lead to the formation of an additional fused ring. nih.gov
While direct, one-pot syntheses of polycyclic systems from this compound are not extensively documented, the stepwise approach of forming a stable, fused bicyclic intermediate followed by subsequent ring closures is a common and powerful strategy in heterocyclic chemistry. This allows for the controlled and regioselective construction of complex, multi-ring scaffolds. The pyrido[2,3-d]pyrimidine core, readily accessible from this compound, is a key platform for such endeavors in medicinal and materials chemistry. nih.govnih.gov
Supramolecular Chemistry and Advanced Material Applications
Design and Synthesis of Supramolecular Assemblies Involving Pyridinone Moieties
The construction of supramolecular assemblies relies on the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined structures. Pyridine-based moieties have been extensively studied for creating such assemblies with desired architectures. mdpi.com The 6-amino-4-methylpyridin-2(1H)-one core is particularly adept at this, offering a combination of hydrogen bond donors (amino group, ring N-H) and acceptors (carbonyl oxygen) that can direct the formation of intricate superstructures.
Hydrogen-Bonded Networks
Hydrogen bonds are the cornerstone of supramolecular assembly in pyridinone systems. The specific arrangement of donor and acceptor sites on the this compound molecule allows for the formation of robust and predictable patterns. The amino group and the endocyclic N-H group act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
In closely related structures, such as 4-hydroxy-6-methylpyridin-2(1H)-one, extensive hydrogen-bonding networks are observed in the solid state. nih.gov These interactions link individual molecules into larger arrays, such as zigzag chains or layered sheets. nih.govresearchgate.net For instance, N—H⋯O and O—H⋯O hydrogen bonds are primary interactions that dictate the crystal packing. nih.gov Molecules of 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate similarly demonstrate how all available N-H and O-H groups can be utilized to form extensive hydrogen-bonded networks. researchgate.net These interactions are crucial for stabilizing the resulting supramolecular architecture. researchgate.net The recognition of a single base through a combination of hydrogen bonds and stacking interactions can be essential for the stability of high-affinity complexes. wesleyan.edu
Table 1: Representative Hydrogen Bond Interactions in a Related Pyridinone Crystal Structure Data based on the analysis of 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov
| Donor (D) — H | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D—H···A Angle (°) |
| N1 — H1A | O1 | N—H···O | 2.835 (2) | 175 |
| O2 — H2B | O1 | O—H···O | 2.609 (2) | 180 |
Metal-Organic Frameworks (MOFs) Utilizing Pyridinone Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. ossila.com The pyridinone core, with its nitrogen and oxygen atoms, can act as an effective ligand, coordinating to metal centers to form extended 1D, 2D, or 3D networks. rsc.orgnih.gov The functional groups on the pyridinone ring, such as the amino group in this compound, can further influence the framework's topology and chemical properties.
The synthesis of MOFs often involves the reaction of a metal salt with a suitable organic linker. nih.gov Pyridine-3,5-dicarboxylic acid, for example, has been used to create a series of new MOFs with diverse structures, including 2D and 3D coordination polymers, by reacting with various d-metal ions like Cd²⁺, Zn²⁺, and Co²⁺. rsc.org The addition of different template molecules can lead to significant structural diversity. rsc.org In another example, a carboxamide ligand containing a pyridine (B92270) moiety reacts with silver(I) nitrate (B79036) to form a MOF where silver atoms are coordinated by the pyrazine (B50134) and pyridine nitrogen atoms, creating zigzag chains that are further linked into a 3D framework. nih.gov Furthermore, pyridinium-functionalized ionic MOFs have been designed as bifunctional catalysts, demonstrating that the pyridine moiety can be modified post-synthesis to introduce specific functionalities. nih.gov
Table 2: Examples of MOFs Constructed from Pyridine-Based Ligands
| Ligand | Metal Ion(s) | Resulting Structure | Reference |
| Pyridine-3,5-dicarboxylic acid | Cd²⁺ | 3D Coordination Polymer | rsc.org |
| Pyridine-3,5-dicarboxylic acid | Zn²⁺, Co²⁺ | 2D Polymeric Structures | rsc.org |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Ag(I) | 3D MOF with zigzag chains | nih.gov |
| Pyridine-based ligands with noncoordinated sites | Not specified | Porous MOFs for post-synthetic N-alkylation | nih.gov |
Exploration of Self-Assembly Processes
The self-assembly of this compound and related compounds is driven by a combination of non-covalent interactions. Beyond the dominant hydrogen bonds, other forces such as π–π stacking, C–H⋯π interactions, and electrostatic interactions play a significant role in the final supramolecular architecture. rsc.org The aromatic nature of the pyridinone ring facilitates stacking interactions, where the electron-rich π systems of adjacent rings align.
Studies on related pyridine-based systems have shown that multiple weak intermolecular cooperative interactions can induce the formation of complex crystal lattices. rsc.org For example, the self-assembly of pyridine-based cations with polyoxometalate clusters is directed by a combination of hydrogen bonding, S⋯O, and C–H⋯π forces. rsc.org In other systems, such as those involving pyridinium-pillararenes, supramolecular association occurs where guest molecules are accommodated at the entrances of the macrocycle's cavity, an interaction confirmed by NMR spectroscopy. scielo.br This demonstrates the versatility of the pyridinone core in participating in various modes of self-assembly to create highly ordered materials.
Development of Functional Monomers and Polymers Incorporating the Pyridinone Core
The concept of a monomer is a small, individual molecule that can be chemically bonded to other identical or different monomers to form a larger molecule known as a polymer. youtube.com The this compound structure is an ideal candidate for use as a functional monomer. By introducing a polymerizable group (e.g., an acrylate, vinyl, or acrylamide (B121943) moiety) onto the pyridinone core, it can be incorporated into polymer chains.
This approach combines polymer chemistry with supramolecular chemistry to create materials with tailored properties. researchgate.netresearchgate.net The pyridinone unit within the polymer can impart specific recognition capabilities, making it useful in applications like molecular imprinting. researchgate.net Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made binding sites for a specific target molecule. researchgate.net In this process, functional monomers arrange themselves around a template molecule through non-covalent interactions. Subsequent polymerization locks these monomers in place. After removal of the template, a cavity is left that is complementary in size, shape, and functionality to the target. Pyridine-based functional monomers have been successfully used to create MIPs for recognizing various molecules, from barbiturates to amino acid derivatives. researchgate.netbohrium.com The choice of a functional monomer like a pyridinone derivative is critical to the success and selectivity of the resulting imprinted polymer. researchgate.net
Applications in Chemo/Biosensors Based on Chemical Interactions
The ability of the pyridinone core to engage in specific molecular recognition events makes it a valuable component in the design of chemosensors and biosensors. These devices detect the presence of specific chemical or biological analytes by generating a measurable signal, such as a change in color or fluorescence.
Supramolecular assemblies featuring pyridine moieties have been shown to act as effective sensors. nih.gov For instance, a chemosensor based on a phenyl-pyridyl-triazolopyridine, when combined with a cyclodextrin, becomes soluble in water and can selectively detect divalent iron (Fe²⁺) cations. nih.gov The binding of the Fe²⁺ ion to the sensor assembly results in the quenching of its fluorescence, providing a clear signal of the analyte's presence. nih.gov This system demonstrates high selectivity for Fe²⁺ even in the presence of other metal ions. nih.gov This principle can be extended to this compound, where its coordination sites could be harnessed to bind specific analytes, leading to a detectable optical or electrochemical response. In a related application, substituted 2-amino-4-methylpyridine (B118599) analogues have been developed as radiolabeled tracers for in-vivo imaging of enzymes like inducible nitric oxide synthase, functioning as highly specialized biosensors. nih.gov
Table 3: Performance of a Pyridine-Based Supramolecular Chemosensor Data based on the PhPTP-DMβCD sensor system. nih.gov
| Analyte | Sensor System | Detection Method | Key Finding |
| Divalent Cations (Fe²⁺) | Phenyl-pyridyl-triazolopyridine (PhPTP) with Dimethyl-β-cyclodextrin (DMβCD) | Fluorescence Quenching | High sensitivity and selectivity for Fe²⁺ in neutral aqueous solution |
Mechanistic Aspects of Biological Interactions and Target Recognition
Molecular Recognition and Binding Mechanisms with Biomolecules
The interaction of 6-amino-4-methylpyridin-2(1H)-one and its analogs with biomolecules is a key determinant of their biological effects. These interactions can range from inhibiting enzyme activity to modulating receptor function and binding to nucleic acids.
Enzyme Active Site Interactions
The pyridin-2(1H)-one core is a versatile scaffold for designing enzyme inhibitors. Its ability to engage in various non-covalent interactions allows for potent and selective binding to enzyme active sites.
Nitric Oxide Synthase (NOS) Inhibition: 2-Amino-4-methylpyridine (B118599) and its derivatives have been identified as inhibitors of nitric oxide synthase (NOS), with some analogs showing selectivity for the inducible isoform (iNOS). nih.govnih.gov The 2-aminopyridine (B139424) moiety is crucial for binding to the NOS active site. nih.gov Computational studies suggest that the position-6 of the pyridine (B92270) ring is a tolerant site for substitution, allowing for the introduction of various groups to modulate potency and selectivity. nih.gov These inhibitors are thought to mimic the binding of the natural substrate, L-arginine, by forming hydrogen bonds and other interactions with key residues in the active site. nih.gov
Receptor Binding Profiles and Ligand-Receptor Interactions
The this compound scaffold has also been explored for its potential to interact with various receptors.
Derivatives of 6-aminopyridine-3,5-dicarbonitrile have shown high affinity for sigma receptors (σRs), which are implicated in neurological disorders. nih.gov The binding of these ligands to the σ1 receptor involves interactions with a binding pocket composed of both hydrophobic and acidic residues. nih.gov Key interactions can include hydrogen bonds with residues like Glu172 and Tyr103, which are considered to form a "binding dyad" that anchors the ligand to the receptor. nih.gov The nature and position of substituents on the pyridine ring and associated side chains are critical for determining the affinity and selectivity for σ1 versus σ2 receptors. nih.gov
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights for optimizing their properties as enzyme inhibitors and receptor ligands.
For instance, in the development of iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold, it was found that substitution at the 6-position of the pyridine ring could significantly impact potency and selectivity. nih.gov The introduction of alkyl groups at this position led to slightly improved potency and selectivity over the parent compound. nih.gov Similarly, for inhibitors of human equilibrative nucleoside transporters (ENTs), modifications to the N-naphthalene and phenyl moieties of a lead compound based on a triazine scaffold led to the establishment of a useful SAR for designing more potent and selective inhibitors. frontiersin.org
The antiproliferative activity of pyridine derivatives has been shown to be related to the number and position of substituents like methoxy (B1213986) groups. nih.gov Increasing the number of these substituents has, in some cases, led to a decrease in the IC50 value, indicating increased activity. nih.gov
Role as a Privileged Scaffold in Ligand Design
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyridin-2(1H)-one core is considered a privileged scaffold due to its ability to serve as a template for the design of a wide range of biologically active compounds. mdpi.comnih.gov
Its key features include:
A rigid heterocyclic ring system that provides a defined three-dimensional structure.
The presence of hydrogen bond donors and acceptors (the amino and carbonyl groups) that can participate in specific interactions with biological targets.
Multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The versatility of the pyridinone scaffold is evident in its use to generate libraries of compounds for drug discovery, targeting enzymes like carbonic anhydrases and kinases, as well as various receptors. mdpi.commdpi.com
Proposed Molecular Pathways for Diverse Biological Activities
The diverse biological activities of this compound and its derivatives can be attributed to their ability to modulate various molecular pathways.
Inhibition of Inflammatory Pathways: By inhibiting iNOS, derivatives of 2-amino-4-methylpyridine can reduce the production of nitric oxide, a key mediator in inflammatory processes. nih.gov This suggests a potential therapeutic application in inflammatory diseases.
Modulation of Cancer-Related Pathways: The inhibition of certain carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in many tumors, can disrupt the pH regulation of cancer cells, leading to apoptosis. mdpi.com Furthermore, the antiproliferative activity of some pyridine derivatives has been linked to the inhibition of kinases involved in cell cycle regulation and signaling pathways. nih.gov
Neurological Signaling Pathways: The interaction of pyridinone derivatives with sigma receptors can modulate calcium signaling and other neuronal processes, suggesting potential for the treatment of neuropathic pain and other neurological disorders. nih.gov
Cardiovascular Regulation: Inhibition of certain enzymes by pyridinone derivatives can have effects on the cardiovascular system. For example, non-selective NOS inhibitors can elevate blood pressure. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-amino-4-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : One-pot multicomponent reactions under acidic or basic catalysis are commonly employed for pyridinone derivatives. For example, condensation of β-ketoesters with urea/thiourea derivatives in ethanol or DMF under reflux (60–80°C) can yield the core structure . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (monitored via TLC/HPLC). Catalysts like HCl or p-TsOH may enhance cyclization efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns and tautomeric forms (e.g., keto-enol tautomerism). Aromatic protons appear as singlets/doublets in δ 6.0–8.0 ppm, while NH groups resonate near δ 5.0–6.0 ppm .
- FT-IR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm^{-1) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 139.074 for CHNO) .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯O interactions stabilize the lattice, as seen in analogous pyridinone perchlorate salts . Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 ensures accuracy.
Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound?
- Analysis : Discrepancies may arise from polymorphic forms or impurities. Techniques:
- DSC/TGA : Differentiate polymorphs via endothermic/exothermic peaks.
- PXRD : Compare experimental patterns with simulated data from SC-XRD .
- Chromatography : HPLC (C18 column, MeOH:HO = 70:30) detects impurities >95% purity .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Experimental Design :
- Electrophilic Substitution : NH and C=O groups direct reactivity. Use Boc-protection for amino groups to enable alkylation/acylation at C-3 or C-5 .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) modify the pyridinone core .
- DFT Calculations : Predict reactive sites using Gaussian09 (B3LYP/6-31G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
